N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3,5-dimethoxybenzamide
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Overview
Description
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3,5-dimethoxybenzamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure combining an indene moiety with a benzamide group, which may contribute to its distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3,5-dimethoxybenzamide typically involves several key steps:
Formation of the Indene Moiety: The indene structure can be synthesized through cyclization reactions starting from precursors like 2-phenyl-1,3-butadiene.
Hydroxylation: The indene is then hydroxylated to introduce the hydroxy group at the 1-position, often using reagents such as osmium tetroxide or hydrogen peroxide.
Benzamide Formation: The final step involves coupling the hydroxylated indene with 3,5-dimethoxybenzoyl chloride in the presence of a base like triethylamine to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Catalysts and Optimized Conditions: Use of specific catalysts and reaction conditions to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents like PCC (Pyridinium chlorochromate).
Reduction: The benzamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Introduction of various nucleophiles to the benzene ring.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Material Science: Potential use in the synthesis of novel polymers or materials with specific properties.
Biology and Medicine
Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.
Biological Studies: Used in studies to understand its interaction with biological targets.
Industry
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: Potential use in the development of new drugs.
Mechanism of Action
The mechanism by which N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3,5-dimethoxybenzamide exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways, potentially affecting processes like inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3,4-dimethoxybenzamide: Similar structure but with a different substitution pattern on the benzene ring.
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3,5-dimethoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an amide.
Uniqueness
Structural Features: The combination of the indene and benzamide moieties with specific substitutions makes it unique.
Chemical Properties: Its reactivity and potential biological activity distinguish it from other compounds.
This detailed overview provides a comprehensive understanding of N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3,5-dimethoxybenzamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-23-15-9-14(10-16(11-15)24-2)18(21)20-12-19(22)8-7-13-5-3-4-6-17(13)19/h3-6,9-11,22H,7-8,12H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCYHOYVUDPAEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCC2(CCC3=CC=CC=C32)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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